CDK4/6 Inhibitor Re-Sensitization: Palbociclib IC50 Shift in MYC-Overexpressing Cancer Cells
MYC degrader 1 is the only reported c-MYC degrader demonstrated to functionally restore CDK4/6 inhibitor sensitivity through pRB1 protein restoration. At a low concentration of 10 nM with 24 h pre-treatment, MYC degrader 1 significantly reduced the IC50 of palbociclib in T24 bladder cancer cells from 8.37 μM to 3.11 μM (2.7-fold sensitization) and in UMUC14 bladder cancer cells from 97.39 μM to 10.23 μM (9.5-fold sensitization) [1]. This effect is mechanistically coupled to MYC degradation, KLHL42 downregulation, and subsequent pRB1 protein level increase [1]. No equivalent CDK4/6i re-sensitization data exist for GT19630/GT19715, PROTAC c-Myc degrader-1 (A153), WBC100, or MDEG-541 in the peer-reviewed literature [2].
| Evidence Dimension | Palbociclib IC50 shift after degrader pre-treatment |
|---|---|
| Target Compound Data | T24 cells: IC50 3.11 μM (+ 10 nM MYC degrader 1); UMUC14 cells: IC50 10.23 μM (+ 10 nM MYC degrader 1) |
| Comparator Or Baseline | Palbociclib alone: T24 IC50 8.37 μM; UMUC14 IC50 97.39 μM |
| Quantified Difference | T24: 2.7-fold reduction; UMUC14: 9.5-fold reduction in palbociclib IC50 |
| Conditions | 10 nM MYC degrader 1, 24 h pre-treatment; palbociclib dose-response in T24 and UMUC14 bladder cancer cell lines; colony formation and cell viability assays |
Why This Matters
This is the only quantitatively demonstrated CDK4/6i re-sensitization phenotype among all published MYC degraders, making MYC degrader 1 the essential tool compound for studying MYC-driven CDK4/6 inhibitor resistance mechanisms.
- [1] Ma J, et al. Nat Commun. 2024;15:1871. Fig. 5f-l, Fig. 6. Glpbio product datasheet GC73983 corroborating the IC50 shift data with identical values. View Source
- [2] Comparative literature survey: GT19630 data from ASCO 2022 abstract (Blood 2022); PROTAC c-Myc degrader-1 from MedChemExpress HY-148837; WBC100 from ScienceOpen 2022; MDEG-541 from Bioorg Chem 2021. None contain CDK4/6i re-sensitization data. View Source
